![molecular formula C9H21N4O2+ B10760482 [amino-[[(4S)-4-amino-4-carboxybutyl]amino]methylidene]-propylazanium](/img/structure/B10760482.png)
[amino-[[(4S)-4-amino-4-carboxybutyl]amino]methylidene]-propylazanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[amino-[[(4S)-4-amino-4-carboxybutyl]amino]methylidene]-propylazanium is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a versatile molecule in synthetic chemistry, biological research, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [amino-[[(4S)-4-amino-4-carboxybutyl]amino]methylidene]-propylazanium typically involves multi-step organic reactions One common method starts with the reaction of a primary amine with a carboxylic acid or its derivatives to form an amide
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods include the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule. Common reagents include alkyl halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
科学研究应用
Chemistry
In chemistry, [amino-[[(4S)-4-amino-4-carboxybutyl]amino]methylidene]-propylazanium is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential role in cellular processes. It can act as a precursor for the synthesis of biologically active molecules, including peptides and proteins. Its structure allows it to interact with various biomolecules, making it a useful tool in biochemical studies.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
作用机制
The mechanism of action of [amino-[[(4S)-4-amino-4-carboxybutyl]amino]methylidene]-propylazanium involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- [amino-[[(4S)-4-amino-5-hydroxy-5-oxo-pentyl]amino]methylidene]-azanium
- [amino-[[(4S)-4-amino-4-carboxybutyl]amino]methylidene]-butylazanium
Uniqueness
Compared to similar compounds, [amino-[[(4S)-4-amino-4-carboxybutyl]amino]methylidene]-propylazanium stands out due to its specific functional group arrangement. This unique structure provides distinct reactivity and interaction profiles, making it particularly useful in applications where precise molecular interactions are required.
属性
分子式 |
C9H21N4O2+ |
|---|---|
分子量 |
217.29 g/mol |
IUPAC 名称 |
[amino-[[(4S)-4-amino-4-carboxybutyl]amino]methylidene]-propylazanium |
InChI |
InChI=1S/C9H20N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13)/p+1/t7-/m0/s1 |
InChI 键 |
AOMXURITGZJPKB-ZETCQYMHSA-O |
手性 SMILES |
CCC[NH+]=C(N)NCCC[C@@H](C(=O)O)N |
规范 SMILES |
CCC[NH+]=C(N)NCCCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Oxo-2-phenylmethanesulfonyl-octahydro-pyrrolo[1,2-A]pyrazine-6-carboxylic acid [1-(N-hydroxycarbamimidoyl)-piperidin-4-ylmethyl]-amide](/img/structure/B10760404.png)
![4-Hydroxy-3-[2-oxo-3-(thieno[3,2-B]pyridine-2-sulfonylamino)-pyrrolidin-1-ylmethyl]-benzamidine](/img/structure/B10760415.png)
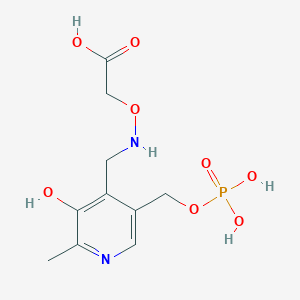
![[(2S)-2-Sulfanyl-3-phenylpropanoyl]-gly-(5-phenylproline)](/img/structure/B10760441.png)
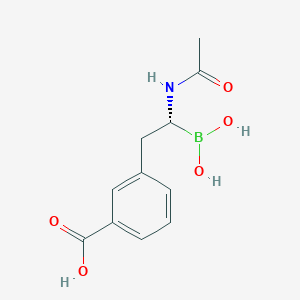

![[2(R,S)-2-Sulfanylheptanoyl]-phe-ala](/img/structure/B10760455.png)
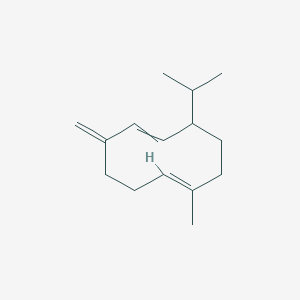

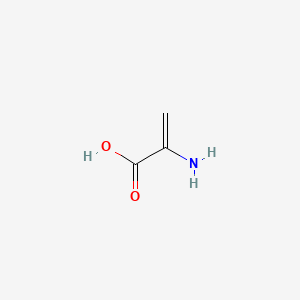
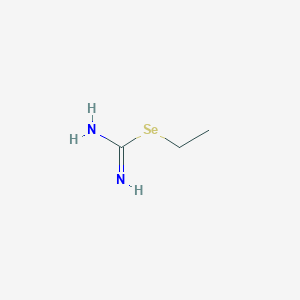
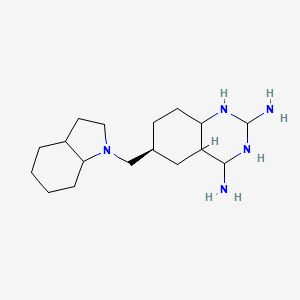
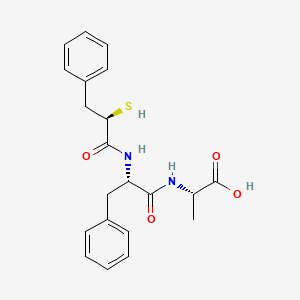
![2-Guanidino-4-methyl-pentanoic acid [2-(4-{5-[4-(4-acetylamino-benzyloxy)-2,3-dichloro-phenyl]-2-methyl-2H-pyrazol-3-YL}-piperidin-1-YL)-2-oxo-ethyl]-amide](/img/structure/B10760485.png)
